N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dihydropyrazinone core (a partially saturated pyrazine ring) substituted with a 4-fluorophenyl group. The molecule also contains a sulfanylacetamide bridge linked to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy and 4-fluoro substituents likely influence solubility, metabolic stability, and target binding interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-16-8-5-14(11-17(16)28-2)23-18(25)12-29-19-20(26)24(10-9-22-19)15-6-3-13(21)4-7-15/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOVEBHRGPYUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,4-dimethoxyphenyl and 4-fluorophenyl precursors. These precursors undergo various reactions, such as nucleophilic substitution and condensation, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thioacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
The compound N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Molecular Formula
- Chemical Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : Approximately 345.40 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to inhibit oxidative stress and inflammation in neuronal cells.
Bioavailability and Pharmacokinetics
Research into the pharmacokinetics of this compound is ongoing. Initial findings suggest moderate bioavailability, with studies focusing on enhancing its solubility and absorption through various formulation strategies.
Polymer Synthesis
This compound has potential applications in polymer chemistry as a monomer for synthesizing novel polymers with desirable mechanical properties.
Nanotechnology
The compound can be utilized in the fabrication of nanomaterials for drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances the efficacy of therapeutic agents.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related compounds on breast cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting further exploration into structure-activity relationships could yield potent anticancer agents.
Case Study 2: Antimicrobial Activity
In a clinical microbiology study, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics effective against resistant pathogens.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzymatic activity, alteration of cellular signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Motifs and Heterocyclic Cores
The target compound’s dihydropyrazinone core distinguishes it from other heterocyclic systems in analogous molecules:
Key Observations :
- The dihydropyrazinone core in the target compound offers partial saturation, balancing rigidity and flexibility compared to fully aromatic heterocycles like oxadiazole or pyrazolo-pyrimidine.
- Fluorine substitution is common across analogs (e.g., 4-fluorophenyl in the target, fluorobenzyl in ), likely improving metabolic stability and membrane permeability .
Key Observations :
- The target compound’s synthesis may resemble the S-alkylation method used in , where a thiol group reacts with a chloroacetamide derivative .
- Palladium-catalyzed cross-coupling () is efficient for introducing aryl/heteroaryl groups but requires specialized catalysts .
Key Observations :
- The 3,4-dimethoxyphenyl group in the target may improve aqueous solubility compared to purely lipophilic analogs like Example 83 .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a dimethoxyphenyl group and a dihydropyrazinyl moiety linked through a sulfanyl acetamide structure. This unique configuration may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 421.52 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the sulfanyl linkage and subsequent modifications to introduce the fluorophenyl group. The synthetic pathway may include oxidation reactions and various purification techniques such as chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that substituted phenylacetamides can act as protease inhibitors, which are crucial in cancer progression and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development .
Case Studies
- Protease Inhibition : A study conducted by Kreutter et al. (2009) demonstrated that related compounds effectively inhibited specific proteases involved in tumor growth .
- Antimicrobial Efficacy : Research by Ahmad et al. (2013) explored the synthesis of phenylacetamides and their antimicrobial properties against several pathogens, showing promising results that could be extrapolated to our compound .
While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may stem from its ability to interact with cellular pathways involved in apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
